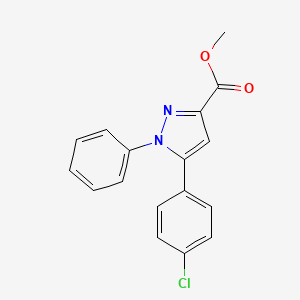

methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

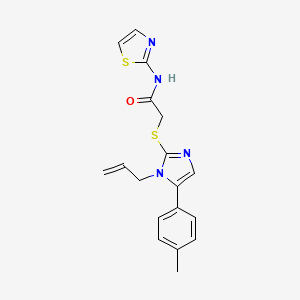

The compound “methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate” is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a methyl ester functional group (-COOCH3), a phenyl group (C6H5-), and a chlorophenyl group (C6H4Cl-). The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The phenyl and chlorophenyl groups could be introduced through electrophilic aromatic substitution reactions. The methyl ester could be formed through a reaction with methanol under acidic conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its atoms. The pyrazole ring, being a part of the compound’s core structure, would likely contribute to the compound’s planarity. The phenyl and chlorophenyl groups might introduce some degree of non-planarity depending on their positions on the pyrazole ring .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including “methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For example, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Computational Studies

“Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate” and its derivatives have been the subject of computational studies using density functional theory (DFT) . These studies help in understanding the properties of these compounds and their potential applications.

Synthesis of New Compounds

These compounds serve as precursors for the synthesis of new compounds with potential pharmacological effects . For instance, some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Drug Development

Due to their diverse pharmacological effects, these compounds are being studied for the development of new drugs . For example, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Antiviral Activities

Indole derivatives, which are structurally similar to pyrazole derivatives, have shown antiviral activities . Although specific studies on the antiviral activities of “methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate” are not available, it is plausible that this compound could also exhibit similar activities.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-16(12-7-9-13(18)10-8-12)20(19-15)14-5-3-2-4-6-14/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDZDAKNWSTVBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)

![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)

![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)

![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)

![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)